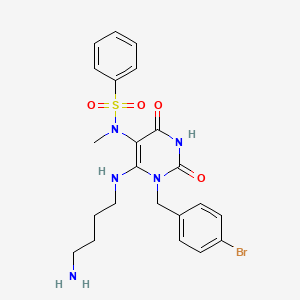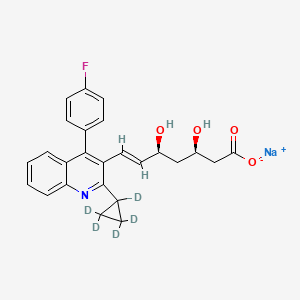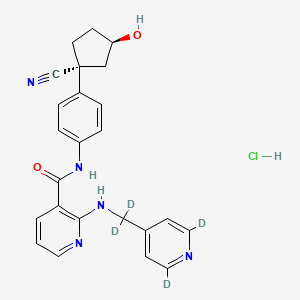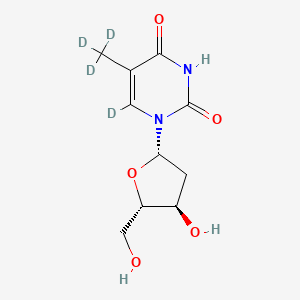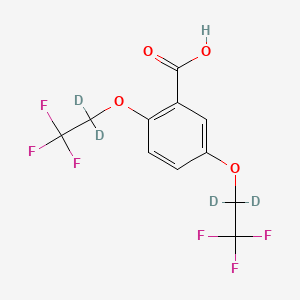
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 is a fluorinated aromatic compound with the molecular formula C11H4D4F6O4. This compound is characterized by the presence of two trifluoroethoxy groups attached to a benzoic acid core, with deuterium atoms replacing the hydrogen atoms. The presence of fluorine atoms imparts unique chemical properties, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2,5-Dihydroxybenzoic acid+2,2,2-Trifluoroethanol→2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzoic acid core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways due to its unique fluorinated structure.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The deuterium atoms may also influence the compound’s metabolic stability and pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: The non-deuterated version of the compound.
2,6-Bis(trifluoromethyl)benzoic acid: Another fluorinated benzoic acid derivative with different substitution patterns.
4-(Trifluoromethyl)benzoic acid: A simpler fluorinated benzoic acid with a single trifluoromethyl group.
Uniqueness
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid-d4 is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties. This makes it particularly valuable in studies involving isotopic labeling and tracing.
Eigenschaften
Molekularformel |
C11H8F6O4 |
|---|---|
Molekulargewicht |
322.19 g/mol |
IUPAC-Name |
2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)/i4D2,5D2 |
InChI-Schlüssel |
YPGYLCZBZKRYQJ-CQOLUAMGSA-N |
Isomerische SMILES |
[2H]C([2H])(C(F)(F)F)OC1=CC(=C(C=C1)OC([2H])([2H])C(F)(F)F)C(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)


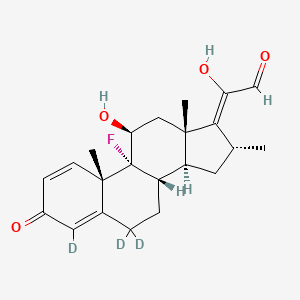


![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
